molecular formula C15H12BrF3N2 B2614796 2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide CAS No. 1049767-00-1

2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide

Cat. No.: B2614796
CAS No.: 1049767-00-1
M. Wt: 357.174
InChI Key: SGNXCFIACQGPDS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide involves several steps. Typically, the synthetic route includes the reaction of 3-(trifluoromethyl)benzaldehyde with isoindoline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying intracellular processes and protein interactions . The exact molecular pathways involved depend on the specific application and target proteins being studied .

Comparison with Similar Compounds

2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and isoindoline structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2.BrH/c16-15(17,18)11-5-3-6-12(8-11)20-9-10-4-1-2-7-13(10)14(20)19;/h1-8,19H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNXCFIACQGPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC=CC(=C3)C(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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